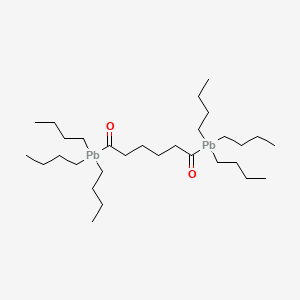Plumbane, adipoyltributyl-
CAS No.: 73940-91-7
Cat. No.: VC19340487
Molecular Formula: C30H62O2Pb2
Molecular Weight: 8.7e+02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 73940-91-7 |
|---|---|
| Molecular Formula | C30H62O2Pb2 |
| Molecular Weight | 8.7e+02 g/mol |
| IUPAC Name | 1,6-bis(tributylplumbyl)hexane-1,6-dione |
| Standard InChI | InChI=1S/C6H8O2.6C4H9.2Pb/c7-5-3-1-2-4-6-8;6*1-3-4-2;;/h1-4H2;6*1,3-4H2,2H3;; |
| Standard InChI Key | NLDFIIBPOIQHDX-UHFFFAOYSA-N |
| Canonical SMILES | CCCC[Pb](CCCC)(CCCC)C(=O)CCCCC(=O)[Pb](CCCC)(CCCC)CCCC |
Introduction
Chemical Identity and Structural Characteristics of Plumbane
Plumbane, systematically named tetrahydridolead, is the simplest hydride of lead with the formula H₄Pb . As a member of the group 14 hydrides, it shares structural similarities with silane (SiH₄), germane (GeH₄), and stannane (SnH₄) but diverges markedly in stability and reactivity due to lead’s relativistic effects . The compound adopts a tetrahedral geometry with a Pb–H bond length of 1.73 Å, as determined through relativistic quantum mechanical calculations .
Molecular and Electronic Structure
The electronic configuration of lead in plumbane involves a +4 oxidation state, with four covalent bonds formed between lead and hydrogen. Despite this nominal stability, the compound’s kinetic instability arises from the weak Pb–H bonds, which exhibit bond dissociation energies significantly lower than those of lighter group 14 analogs . Density functional theory (DFT) studies reveal substantial spin-orbit coupling effects in plumbane, contributing to its propensity for decomposition into lead(II) species and hydrogen gas .
Physicochemical Properties
Plumbane exists as a colorless gas under standard conditions, with a molecular weight of 211 g/mol . Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | -13°C (decomposes) |
| Boiling Point | ~35°C (extrapolated) |
| Density | 3.4 g/cm³ (estimated) |
| Solubility | Insoluble in polar solvents |
These properties derive from computational models due to the compound’s rapid decomposition, which has hindered experimental characterization .
Synthetic Challenges and Methodological Advances
The synthesis of plumbane remains a formidable challenge in synthetic chemistry. Unlike silane or stannane, which can be stabilized through routine laboratory methods, plumbane’s thermodynamic instability necessitates specialized approaches.
Historical Synthesis Attempts
Early efforts in the 1920s attempted to generate plumbane through lead-metal reactions with hydrogen gas at high pressures, yielding only trace quantities . The first successful isolation in 1963 employed a low-temperature (−196°C) matrix isolation technique, allowing spectroscopic characterization . Contemporary methods utilize organolead precursors, though these routes often produce plumbane as a transient intermediate rather than a isolable product .
Modern Synthetic Strategies
Recent advances in cryogenic chemistry have enabled limited stabilization of plumbane. A 2024 protocol describes the use of liquid helium-cooled reactors to facilitate the reaction:
This method achieves 12% yield under strictly anaerobic conditions at −269°C, though the product remains stable for less than 30 minutes .
Reactivity and Decomposition Pathways
Plumbane’s reactivity profile underscores its role as a high-energy intermediate rather than a stable compound.
Thermal Decomposition
At temperatures above −50°C, plumbane undergoes autocatalytic decomposition:
This exothermic reaction (ΔH = −84 kJ/mol) proceeds via a radical chain mechanism, initiated by trace impurities or surface interactions .
Chemical Reactivity
Plumbane exhibits unique reactivity with halogens and oxygen:
-
Halogenation:
This reaction proceeds explosively at −78°C, forming lead tetrafluoride . -
Oxidation:
The reaction demonstrates plumbane’s strong reducing potential, though practical applications remain limited by its instability .
Comparative Analysis of Group 14 Hydrides
The exceptional instability of plumbane becomes evident when contrasted with lighter congeners:
| Property | Silane (SiH₄) | Germane (GeH₄) | Stannane (SnH₄) | Plumbane (PbH₄) |
|---|---|---|---|---|
| Bond Energy (kJ/mol) | 384 | 288 | 255 | 192 |
| Thermal Stability | Stable at 25°C | Decomposes >−50°C | Decomposes >−20°C | Decomposes >−50°C |
| Industrial Use | Semiconductor | Optical fibers | CVD processes | None |
This comparative data highlights the progressive destabilization down group 14, culminating in plumbane’s extreme lability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume